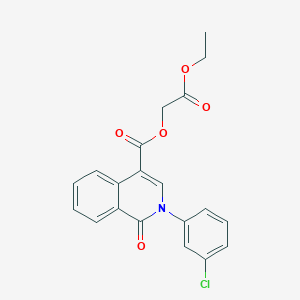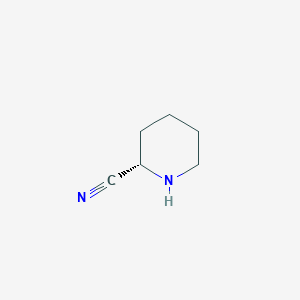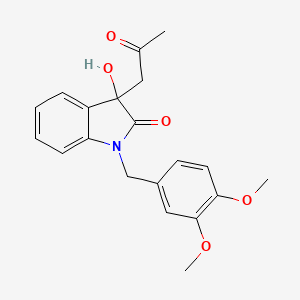
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of pyrrolidines. CPPU is widely used in the agricultural industry to improve the yield and quality of crops. In recent years, CPPU has gained attention in scientific research for its potential applications in various fields, including medicine, biotechnology, and environmental science.
Applications De Recherche Scientifique
Cyclization and Chemical Synthesis Techniques
Research has explored the intramolecular cyclization of specific compounds, highlighting methodologies that can be relevant to synthesizing complex molecules, including those similar to the requested compound. One study describes the cyclization of 3,4-epoxy alcohols leading to oxetane formation, a process that might be applicable to the synthesis or functionalization of the compound (MuraiAkio et al., 1977). Such methodologies are crucial for developing new materials and drugs by manipulating molecular frameworks.
Progesterone Receptor Modulators
Research into progesterone receptor (PR) modulators has revealed the design and synthesis of compounds that can be used in female healthcare. Although the specific structure of "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea" was not mentioned, related compounds have shown promise in contraception, fibroids, endometriosis, and certain breast cancers. This suggests potential research applications in studying hormone-related conditions and developing targeted therapies (A. Fensome et al., 2008).
Crystal Packing and Material Science
Studies on the molecular structures of compounds containing cyclohexane, pyridine, and other functionalities have elucidated the importance of various non-covalent interactions in crystal packing. These interactions are critical for understanding and designing new materials with specific properties, such as polymers and catalysts. For instance, research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into how these molecular interactions influence the solid-state structure, potentially guiding the synthesis of materials with desired mechanical, optical, or electronic properties (C. Lai et al., 2006).
Antibacterial Agents
Research into antibacterial agents has led to the synthesis of compounds with structures featuring cyclohexylamino groups, showcasing the potential for creating new antibiotics. Although not directly related to "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea," these studies highlight the broader context of chemical synthesis aimed at addressing antibiotic resistance, suggesting potential research applications in developing novel antimicrobial compounds (D. Bouzard et al., 1992).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-22(15-7-5-4-6-8-15)20(25)21-14-11-19(24)23(13-14)16-9-10-17(26-2)18(12-16)27-3/h9-10,12,14-15H,4-8,11,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOKDSCWRYEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)
![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)
![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698769.png)
![7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2698771.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)
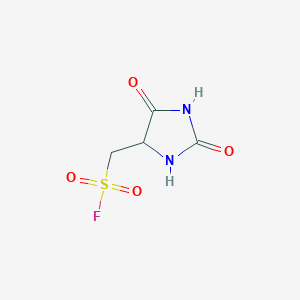
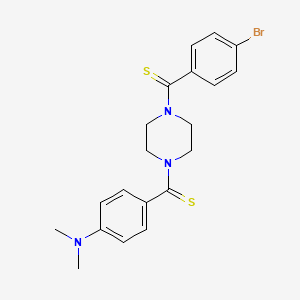
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)
